molecular formula C13H15N3O2S B4880839 N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide

Cat. No. B4880839
M. Wt: 277.34 g/mol
InChI Key: ROJVXJMVYWLOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide, also known as SMM-189, is a small molecule compound that has been recently discovered as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic properties.

Mechanism of Action

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide inhibits the activity of sEH by binding to its active site, which prevents the metabolism of fatty acids. This leads to an increase in the levels of epoxy-fatty acids, which have anti-inflammatory and anti-cancer properties. N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation in various disease models. N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has been shown to reduce tumor growth and increase the survival of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has also been shown to have good stability and solubility, which makes it easy to handle in lab experiments. However, one of the limitations of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide is its low bioavailability, which may limit its therapeutic potential in vivo.

Future Directions

For N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide research include the development of more potent analogs with improved bioavailability, the identification of new targets for N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide, and the investigation of its potential for the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide is a promising small molecule compound that has shown potential as a therapeutic agent for various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for further research. The discovery of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has opened up new avenues for the development of novel therapeutic agents that can target the sEH enzyme. Further studies are needed to explore the full therapeutic potential of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide and to develop more potent analogs with improved bioavailability.

Synthesis Methods

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide is a synthetic compound that can be prepared by following a multistep synthetic route. The synthesis of N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide involves the reaction of 2-mercaptonicotinic acid with 3-methyl-5-isoxazolemethanol in the presence of N-methylmorpholine and N,N'-dicyclohexylcarbodiimide. The obtained intermediate is then reacted with methyl iodide to produce the final product, N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide.

Scientific Research Applications

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. Inhibition of sEH by N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide leads to an increase in the levels of anti-inflammatory and anti-cancer molecules, which can help in the treatment of various diseases.

properties

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-7-10(18-15-9)8-16(2)13(17)11-5-4-6-14-12(11)19-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVXJMVYWLOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide

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